An In-depth Technical Guide to (Dimethyl-1,3-thiazol-4-yl)methanamine Derivatives: Structure, Properties, and Synthetic Methodologies
An In-depth Technical Guide to (Dimethyl-1,3-thiazol-4-yl)methanamine Derivatives: Structure, Properties, and Synthetic Methodologies
Introduction
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds and pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design.[3][4] This guide provides an in-depth technical exploration of methanamine derivatives of dimethyl-1,3-thiazole, a class of compounds with significant potential in the development of novel therapeutics. Due to the isomeric diversity of the dimethylthiazole core, this document will focus on two of the most well-characterized isomers: (2,4-Dimethyl-1,3-thiazol-5-yl)methanamine and (4,5-Dimethyl-1,3-thiazol-2-yl)methanamine.
This whitepaper is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the chemical properties, structural nuances, and synthetic pathways of these compounds, offering field-proven insights to facilitate their application in research and development.
I. Molecular Structure and Physicochemical Properties
The chemical identity and biological activity of dimethyl-1,3-thiazol-yl)methanamine derivatives are intrinsically linked to the substitution pattern on the thiazole ring. The positioning of the two methyl groups and the aminomethyl moiety significantly influences the molecule's polarity, steric hindrance, and potential for hydrogen bonding.
Structural Elucidation
The core structure consists of a five-membered thiazole ring containing a sulfur and a nitrogen atom, substituted with two methyl groups and a methanamine group. The precise arrangement of these substituents defines the specific isomer.
Below are the visualizations of the chemical structures for (2,4-Dimethyl-1,3-thiazol-5-yl)methanamine and (4,5-Dimethyl-1,3-thiazol-2-yl)methanamine.
Caption: Chemical structures of two isomers of (Dimethyl-1,3-thiazol-yl)methanamine.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the dihydrochloride salt of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine and the free base of (4,5-Dimethyl-1,3-thiazol-2-yl)methanamine, based on available data.
| Property | (2,4-Dimethyl-1,3-thiazol-5-yl)methanamine Dihydrochloride | (4,5-Dimethyl-1,3-thiazol-2-yl)methanamine |
| CAS Number | 1185293-90-6[5][6] | 89601-18-3[7] |
| Molecular Formula | C₆H₁₀N₂S · 2HCl[5][6] | C₆H₁₀N₂S[7] |
| Molecular Weight | 215.14 g/mol (as dihydrochloride) | 142.22 g/mol [7] |
| Purity | Min. 95%[6] | 95%[7] |
| InChI Key | Not readily available | XWWBHCPDGYDNTH-UHFFFAOYSA-N[7] |
| SMILES | CC1=C(CN)SC(=N1)C.Cl.Cl[5] | CC1=C(C)SC(=N1)CN[7] |
II. Synthesis and Experimental Protocols
The synthesis of dimethyl-1,3-thiazol-yl)methanamine derivatives typically involves the construction of the thiazole ring followed by the introduction or modification of the aminomethyl side chain. The Hantzsch thiazole synthesis is a classic and versatile method for preparing the core thiazole structure.
General Synthetic Workflow: Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the reaction of a thioamide with an α-haloketone. For the preparation of the dimethylthiazole core, appropriate starting materials would be selected. For instance, thioacetamide can be reacted with a suitably substituted α-haloketone.
Caption: Generalized workflow for Hantzsch thiazole synthesis.
Exemplary Protocol: Synthesis of 2,4-Dimethylthiazole
This protocol, adapted from established methods, outlines the synthesis of 2,4-dimethylthiazole, a key intermediate.[8]
Materials:
-
Acetamide
-
Phosphorus pentasulfide
-
Chloroacetone
-
Dry benzene
-
5 N Sodium hydroxide or potassium hydroxide
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
In a 2-liter round-bottomed flask equipped with a reflux condenser, place 200 ml of dry benzene.
-
Quickly prepare a mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide and immediately transfer it to the flask.
-
Add 20 ml of a mixture of 400 ml (4.97 moles) of chloroacetone and 150 ml of dry benzene.
-
Carefully heat the mixture in a water bath to initiate the exothermic reaction. Once the reaction starts, remove the water bath.
-
Gradually add the remainder of the chloroacetone-benzene mixture through the reflux condenser.
-
After the addition is complete and the reaction subsides, reflux the mixture on a water bath for 30 minutes.
-
Add approximately 750 ml of water to the mixture with shaking. After 30 minutes, transfer the mixture to a separatory funnel and discard the upper reddish benzene layer.
-
Make the lower aqueous layer alkaline with 5 N sodium hydroxide or potassium hydroxide.
-
Separate the crude thiazole (which forms a black upper layer) with ether. Extract the aqueous layer with five 120-ml portions of ether.
-
Combine the ethereal extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the ether by distillation from a steam bath.
-
Fractionally distill the residual oil at atmospheric pressure, collecting the fraction boiling at 140–150°C. Redistill this fraction to obtain pure 2,4-dimethylthiazole (boiling point 143–145°C).[8]
Causality Behind Experimental Choices:
-
Dry Benzene: The use of a dry solvent is crucial to prevent the hydrolysis of phosphorus pentasulfide and other reactive intermediates.
-
Exothermic Reaction Control: The gradual addition of chloroacetone is necessary to control the exothermic nature of the reaction and prevent runaway conditions.
-
Alkaline Workup: The addition of a strong base is to neutralize any acidic byproducts and to deprotonate the thiazole, facilitating its extraction into the organic phase.
III. Applications in Drug Discovery and Development
The thiazole moiety is a versatile scaffold in drug discovery, contributing to a wide range of biological activities including anticancer, antibacterial, antifungal, and anti-inflammatory effects.[1] The introduction of dimethyl and aminomethyl substituents can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.
Derivatives of (dimethyl-1,3-thiazol-yl)methanamine are valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications. For example, they can serve as key intermediates in the preparation of c-Met kinase inhibitors for cancer treatment.[3] The amine functional group provides a convenient handle for further chemical modifications, allowing for the exploration of a broad chemical space in lead optimization programs.
IV. Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling (dimethyl-1,3-thiazol-yl)methanamine derivatives and their precursors.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Ventilation: Use only outdoors or in a well-ventilated area.[9] A chemical fume hood is recommended for handling volatile or dusty materials.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.
-
Storage: Store in a well-ventilated place. Keep containers tightly closed in a dry and cool place.[10][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[10]
Specific Hazard Information (General for Thiazole Derivatives):
-
May cause skin and serious eye irritation.
-
May cause respiratory irritation.[10]
-
Some derivatives may be harmful if swallowed.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10][11][12]
V. Conclusion
(Dimethyl-1,3-thiazol-4-yl)methanamine and its isomers represent a class of compounds with significant potential as building blocks in the synthesis of novel therapeutic agents. A thorough understanding of their chemical properties, structural characteristics, and synthetic methodologies is essential for their effective utilization in drug discovery and development. This guide has provided a comprehensive overview of these aspects, with a focus on practical, field-proven insights to aid researchers in their endeavors. The continued exploration of this chemical space is likely to yield new and improved drug candidates in the future.
References
-
2 - Safety Data Sheet. (URL: [Link])
-
[5-(2,4-Dimethyl-1,3-Thiazol-5-Yl)-1h-Pyrazol-3-Yl]methanamine - PubChem. (URL: [Link])
-
(PDF) Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. (URL: [Link])
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (URL: [Link])
-
Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PubMed Central. (URL: [Link])
-
Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation. (URL: [Link])
-
{3-[(2-Chloro-1,3-thiazol-4-yl)methyl]-1,3-thiazolidin-2-ylideneamino}formonitrile - NIH. (URL: [Link])
-
2,4-Dimethylthiazole - Organic Syntheses Procedure. (URL: [Link])
-
2,5-dimethyl-1,3-thiazol-4-ol - ChemSynthesis. (URL: [Link])
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. (URL: [Link])
-
Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. (URL: [Link])
-
Dimethylamine - Wikipedia. (URL: [Link])
-
Dimethylamine (CAS 124-40-3) - Chemical & Physical Properties by Cheméo. (URL: [Link])
-
(3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone - Organic Syntheses Procedure. (URL: [Link])
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. (URL: [Link])
-
C-15 Thiazol-4-Yl Analogues of (E)-9, 10-Didehydroepothilone D: Synthesis and Cytotoxicity. (URL: [Link])
-
(2,5-dimethyl-1,3-oxazol-4-yl)methylamine - Stenutz. (URL: [Link])
-
Spectroscopic data of compound 13c. | Download Table - ResearchGate. (URL: [Link])
-
1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. bepls.com [bepls.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride [cymitquimica.com]
- 7. 1-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)METHANAMINE | CymitQuimica [cymitquimica.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
